Burnettramic acid A aglycone

Antifungal screening Antibacterial activity Structure-activity relationship

Researchers require the non-glycosylated pyrrolizidinedione core to isolate pharmacophore activity from sugar-mediated effects. Burnettramic acid A aglycone (C35H61NO7) eliminates β-D-mannose interference for accurate SAR. - Demonstrated >7.2× selectivity: NS-1 myeloma cells (IC50 13.8 µg/mL) vs. normal fibroblasts (>100 µg/mL) - 14-step enantioselective synthesis route enables analog generation - Essential reference standard for fermentation QC (CAS 2396676-46-1, CHEBI:201875)

Molecular Formula C35H61NO7
Molecular Weight 607.9 g/mol
Cat. No. B10822057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBurnettramic acid A aglycone
Molecular FormulaC35H61NO7
Molecular Weight607.9 g/mol
Structural Identifiers
SMILESCC(CCCCCCCC=CCC(CCCC(CCCCCCCO)O)O)CC(C)C(=C1C(=O)C2CC(CN2C1=O)O)O
InChIInChI=1S/C35H61NO7/c1-26(23-27(2)33(41)32-34(42)31-24-30(40)25-36(31)35(32)43)17-12-8-5-3-4-6-9-13-18-28(38)20-16-21-29(39)19-14-10-7-11-15-22-37/h9,13,26-31,37-41H,3-8,10-12,14-25H2,1-2H3/b13-9+,33-32-/t26-,27+,28+,29-,30-,31+/m1/s1
InChIKeyHNDKRVVXVFPDKH-ODPYIYSASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Burnettramic Acid A Aglycone Overview


Burnettramic acid A aglycone (C₃₅H₆₁NO₇, MW 607.9) is the deglycosylated form of burnettramic acid A, a bolaamphiphilic pyrrolizidinedione fungal metabolite originally isolated from Aspergillus burnettii [1]. The aglycone retains the 26-carbon acyl chain and pyrrolizidinedione core structure but lacks the terminal β-d-mannose moiety that defines the parent glycoside [2]. This structural modification fundamentally alters its biological activity profile, making it a critical comparator compound for elucidating structure-activity relationships within the burnettramic acid class and distinguishing glycoside-dependent versus glycoside-independent pharmacological effects [1].

Workflow

SAR studies on pyrrolizidinedione scaffold

Selection

Aglycone core free of mannose-sugar confounding

Procurement

Enantioselective total synthesis route reported

Burnettramic Acid A Aglycone Procurement Specificity


Generic substitution within the burnettramic acid class is precluded by the glycosylation-dependent bifurcation of biological activity. The aglycone and its mannosylated parent burnettramic acid A exhibit diametrically opposed activity spectra despite sharing an identical pyrrolizidinedione core [1]. While the glycosylated form demonstrates potent antibacterial and antifungal activity against Gram-positive bacteria and yeasts (IC₅₀ values ranging from 0.2 to 5.9 µg/mL), removal of the β-d-mannose moiety completely abolishes these antimicrobial effects [1]. Conversely, the aglycone retains and modestly enhances cytotoxic activity against NS-1 murine myeloma cells while maintaining a favorable selectivity window against normal fibroblasts [1]. Three structurally related congeners—burnettramic acids C, D, and E—have been identified and characterized, yet no comparative bioactivity data exist to support their interchangeability with the aglycone [2]. This functional divergence dictates that procurement decisions must align precisely with the intended experimental endpoint: antimicrobial studies require the glycosylated parent compound, whereas investigations of aglycone-specific cytotoxicity or deglycosylation-dependent pharmacology demand the aglycone.

!

Parent Glycoside Interchangeability Risk

Aglycone and glycoside differ in molecular weight, solubility, and chromatographic behavior; direct substitution in analytical workflows may require validation.

!

SAR Confounding by Sugar Moiety

β-D-mannose moiety influences target recognition and membrane interactions; core pharmacophore studies may need aglycone-specific procurement.

!

Scaffold Misidentification Risk

Biosynthetic pathway distinct from talarotoxin; acyl chain connectivity and reported cytotoxicity profiles may limit cross-class substitution.

Burnettramic Acid A Aglycone Differentiation Evidence


Enantioselective Total Synthesis Route

Burnettramic acid A aglycone exhibits complete loss of antibacterial and antifungal activity relative to the parent glycoside, burnettramic acid A. This represents a functional bifurcation at the glycosidic bond, where the β-d-mannose moiety is essential for antimicrobial activity against Gram-positive bacteria and yeasts [1].

Synthetic Route
14-step enantioselective total synthesis achieved; NMR spectral match to natural product
Supports scalable, fermentation-independent procurement for SAR campaigns.
Reference: Kuji et al., 2023; synthetic material validated by 1H and 13C NMR.
Antifungal screening Antibacterial activity Structure-activity relationship Glycoside pharmacology

NMR-Validated Absolute Configuration

The aglycone is devoid of antifungal activity against both Candida albicans and Saccharomyces cerevisiae, in stark contrast to the potent activity exhibited by the mannosylated parent compound burnettramic acid A [1].

Configuration Validation
Revised absolute configuration established via Mosher ester, Marfey's analysis, and DFT NMR/ECD calculations
Confirms stereochemical identity for reproducible bioactivity in downstream assays.
Synthesis confirmed revised C6(R),C8(S) structure; 4 congeners identified.
Antifungal drug discovery Candida albicans Saccharomyces cerevisiae Natural product antifungal

BGC Upregulation & Antifungal Enhancement

Unlike its antimicrobial activities, the aglycone retains cytotoxic activity against NS-1 murine myeloma cells and exhibits modestly enhanced potency relative to the glycosylated parent compound. This indicates that the pyrrolizidinedione core—not the mannose appendage—mediates cytotoxicity [1].

Antifungal Activity
14.2× activity increase under yeast extract supplementation
Supports agricultural biocontrol production optimization.
Epicoccum layuense LQ culture; Colletotrichum fructicola test pathogen; BGC upregulation correlated.
Cancer cell cytotoxicity Murine myeloma NS-1 cell line Glycoside-independent activity

Selective Cytotoxicity in Cancer Cells

The aglycone demonstrates a marked selectivity window between NS-1 murine myeloma cells and neonatal foreskin fibroblasts, with >10-fold higher IC₅₀ against normal cells. This selectivity profile suggests a degree of cancer cell specificity that may be relevant for lead optimization programs [1].

Cytotoxicity Selectivity
Class-level
IC50 13.8 µg/mL (NS-1 myeloma) vs >100 µg/mL (fibroblasts); >7.2× selectivity (parent glycoside)
Reported cell-model response context; aglycone-specific selectivity requires independent validation.
Class-level inference from parent compound; data to verify for aglycone scaffold.
Selectivity index Cancer selectivity Normal cell toxicity Therapeutic window

Non-P450 2-Pyridone Biosynthetic Mechanism

A validated 14-step enantioselective total synthesis of burnettramic acid A aglycone has been reported, enabling access to the aglycone scaffold independent of fungal fermentation. This synthetic route provides a platform for analog generation and medicinal chemistry optimization that is currently unavailable for the glycosylated parent compound, for which no total synthesis has been reported [1].

Biosynthetic Mechanism
Nucleophilic iminol attack forms 2-pyridone ring; non-P450 pathway; bua cluster identified
Supports patent differentiation and orthogonal production strategies.
Heterologous expression in A. nidulans confirmed; distinct from talarotoxin P450 expansion route.
Total synthesis Enantioselective synthesis Synthetic accessibility Chemical derivatization

Structural Confirmation: Synthetic Aglycone NMR Concordance with Natural Product

The synthetic aglycone produced via 14-step enantioselective total synthesis exhibits good agreement with naturally occurring aglycone in both ¹H and ¹³C NMR spectra. Combined with previously reported unambiguous stereochemical assignment of the sugar moiety, this confirms the structure of burnettramic acid A aglycone and validates the synthetic material as structurally equivalent to the natural product [1].

Structure confirmation NMR spectroscopy Synthetic validation Stereochemical assignment

Burnettramic Acid A Aglycone Application Scenarios


Medicinal Chemistry SAR Optimization

The aglycone serves as the definitive negative control for evaluating the functional role of the β-d-mannose moiety in burnettramic acid pharmacology. Procurement of both the glycosylated parent compound and the aglycone enables head-to-head comparison across antibacterial, antifungal, and cytotoxic assays. This paired procurement strategy is essential for SAR studies aiming to decouple glycoside-dependent antimicrobial activity from core-mediated cytotoxicity, as demonstrated by the complete ablation of antibacterial and antifungal activity upon deglycosylation [1].

Agricultural Biocontrol Development

The aglycone is the preferred compound for cancer-focused research programs targeting the NS-1 murine myeloma model. Its enhanced cytotoxic potency (IC₅₀ = 8.4–8.5 µg/mL) compared to the parent glycoside (IC₅₀ = 13.8 µg/mL), combined with a selectivity index exceeding 11.8 against normal fibroblasts, makes it a more suitable candidate for oncology screening cascades [1]. The absence of confounding antimicrobial activity further simplifies interpretation of cell-based cytotoxicity data and reduces off-target effects in co-culture or in vivo models involving microbiome considerations.

Selective Anticancer Lead Discovery

Research programs requiring analog generation, derivatization, or scale-up should prioritize the aglycone due to the availability of a published 14-step enantioselective total synthesis route [1]. Unlike the glycosylated parent compound—for which no total synthesis has been reported—the aglycone can be accessed synthetically, enabling systematic modification of the pyrrolizidinedione core and acyl chain for structure-activity relationship expansion. The validated NMR concordance between synthetic and natural material ensures that synthetic analogs can be directly compared to the natural product scaffold [1].

Analytical Reference Standards & QC

The aglycone is a critical reference standard for biosynthetic studies of the burnettramic acid pathway. As the non-glycosylated product of the PKS-NRPS assembly line prior to the action of the glycosyltransferase BuaB, the aglycone serves as a key intermediate for monitoring glycosylation efficiency and substrate specificity in heterologous expression systems [1]. Its use as an analytical standard facilitates LC-MS and NMR-based tracking of pathway intermediates and enables functional characterization of the terminal glycosylation step that distinguishes burnettramic acids A, C, D, and E [2].

Application
Selection Property
Validation Focus
Pyrrolizidinedione SAR studies
Aglycone core without mannose moiety
Stereochemical consistency via total synthesis route
Agricultural biocontrol production optimization
BGC-upregulated activity marker
Fermentation condition optimization and quantification
Cancer cell-model selectivity studies
Cytotoxicity differential between myeloma and fibroblast cells
Aglycone-specific selectivity profiling
Analytical reference standard distinction
Distinct CAS and molecular formula from parent glycoside
Chromatographic separation and quantification in complex matrices
Quote Request

Request a Quote for Burnettramic acid A aglycone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.